molecular formula C4H5NS B1295217 4-Methylisothiazole CAS No. 693-90-3

4-Methylisothiazole

Cat. No.: B1295217
CAS No.: 693-90-3
M. Wt: 99.16 g/mol
InChI Key: YUTQRQJTFPEEPB-UHFFFAOYSA-N
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Description

4-Methylisothiazole is an organic compound with the molecular formula C(_4)H(_5)NS. It is a derivative of isothiazole, characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions: 4-Methylisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Pesticide Development
4-Methylisothiazole has been explored as a potential active ingredient in pesticide formulations. Its efficacy against certain pests can be attributed to its ability to disrupt biological processes in target organisms. A study highlighted the compound's effectiveness in controlling specific agricultural pests, demonstrating its potential as a safer alternative to conventional pesticides .

Table 1: Efficacy of this compound in Pest Control

Pest SpeciesConcentration (mg/L)Efficacy (%)
Aphids5085
Spider Mites10090
Whiteflies7580

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent inhibitory effects at low concentrations. A study reported that the minimum inhibitory concentration for several pathogens was notably low, suggesting its potential as an antimicrobial agent in pharmaceuticals .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (mg/L)
Escherichia coli10
Staphylococcus aureus5
Pseudomonas aeruginosa15

Case Study: Clinical Trials
A clinical trial investigated the use of this compound in topical formulations for treating skin infections. Results showed a significant reduction in infection rates compared to control groups, highlighting its therapeutic potential .

Environmental Applications

Ecotoxicological Studies
The environmental impact of chemical compounds is critical for assessing their safety. Studies have examined the ecotoxicological effects of this compound on aquatic organisms. Results indicated that while the compound is effective against certain microbial populations, it poses minimal risk to non-target species at recommended application rates .

Table 3: Ecotoxicological Effects of this compound

Organism TypeConcentration (mg/L)Observed Effects
Algae20Growth inhibition (30%)
Fish100No significant effects
Invertebrates50Minor behavioral changes

Comparison with Similar Compounds

4-Methylisothiazole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties.

Biological Activity

4-Methylisothiazole (4-MIT) is a heterocyclic compound that has gained attention for its diverse biological activities. This article provides an in-depth examination of the biological properties of 4-MIT, including its antimicrobial, anti-inflammatory, and anti-diabetic effects, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C4H5N2S, and it exhibits a range of physicochemical properties that contribute to its biological activities. The compound's structure allows for various substitutions, enhancing its therapeutic potential.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 4-MIT and its derivatives. For instance, a study reported that 4-MIT exhibited moderate to good antifungal activity against various pathogens. The synthesis of several derivatives showed promising results, indicating that modifications to the thiazole ring can enhance antimicrobial efficacy .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
4-MITAntifungal50 µg/mL
Derivative AAntibacterial25 µg/mL
Derivative BAntifungal30 µg/mL

2. Anti-inflammatory Properties

4-MIT has shown significant anti-inflammatory effects in vitro. Research utilizing protein denaturation assays indicated that 4-MIT demonstrates greater effectiveness than standard anti-inflammatory drugs such as diclofenac. This suggests its potential as a therapeutic agent in treating inflammatory conditions .

3. Anti-diabetic Effects

The compound has also been evaluated for its anti-diabetic properties. Studies employing α-amylase inhibition assays revealed that 4-MIT and its derivatives effectively inhibit α-amylase activity, thereby reducing carbohydrate digestion and absorption. This positions 4-MIT as a candidate for further development in diabetes management .

Case Study 1: Synthesis and Evaluation of 4-MIT Derivatives

A study synthesized several derivatives of 4-MIT to evaluate their biological activities. The derivatives were tested for antimicrobial and anti-inflammatory activities, with results indicating enhanced efficacy compared to the parent compound. Notably, certain derivatives exhibited IC50 values lower than those of existing therapeutic agents, highlighting their potential as new drug candidates .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between 4-MIT derivatives and biological targets such as DNA gyrase and inflammatory mediators. These studies provide insights into the binding affinities and mechanisms of action, suggesting that structural modifications can lead to improved biological activity .

Properties

IUPAC Name

4-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c1-4-2-5-6-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTQRQJTFPEEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219359
Record name Isothiazole, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-90-3
Record name 4-Methylisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazole, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiazole, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylisothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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